

Z-D-Tyr(Bzl)-OH CAS number and safety information

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Compound of Interest

Compound Name: Z-D-Tyr(Bzl)-OH

Cat. No.: B554474

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An In-depth Technical Guide to Z-D-Tyr(Bzl)-OH

This guide provides comprehensive technical information on N- α -Benzyloxycarbonyl-O-benzyl-D-tyrosine (**Z-D-Tyr(Bzl)-OH**), a protected amino acid derivative crucial for peptide synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed data on its properties, safety, and applications.

Core Chemical and Physical Properties

Z-D-Tyr(Bzl)-OH is a derivative of the amino acid D-tyrosine. The α -amino group is protected by a benzyloxycarbonyl (Z) group, and the phenolic hydroxyl group of the side chain is protected by a benzyl (Bzl) group. This dual-protection scheme is fundamental for its use in stepwise peptide synthesis, preventing unwanted side reactions.

Table 1: Physicochemical and Structural Data for **Z-D-Tyr(Bzl)-OH**

Property	Value	Reference(s)
CAS Number	92455-53-3	[1]
Molecular Formula	C ₂₄ H ₂₃ NO ₅	[1]
Molecular Weight	405.44 g/mol	[1]
Appearance	White Powder	[2]
Melting Point	113-119 °C	[1]
Boiling Point	624.4 ± 55.0 °C (Predicted)	[1]
Density	1.249 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	2.98 ± 0.10 (Predicted)	[1]
Storage Temperature	2-8 °C, Sealed in dry conditions	[1]

Safety and Handling Information

Detailed toxicology data for **Z-D-Tyr(Bzl)-OH** is not readily available. The information provided is based on safety data sheets for the closely related L-isomer, Z-L-Tyr(Bzl)-OH, and general best practices for handling laboratory chemicals. Exercise caution and adhere to standard laboratory safety procedures.

Table 2: Summary of Safety Information

Hazard Category	Information	Reference(s)
GHS Classification	Not classified as a hazardous substance or mixture. No pictograms, signal word, or specific hazard statements are available.	[3][4]
Potential Hazards	May be harmful if inhaled, swallowed, or absorbed through the skin. May cause irritation to the respiratory tract, skin, and eyes.[3]	[3]
First Aid Measures	Inhalation: Move to fresh air. If not breathing, give artificial respiration.[3] Skin Contact: Wash off with soap and plenty of water.[3] Eye Contact: Flush eyes with water as a precaution.[3] Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[3]	[3]
Fire Fighting	Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3] Hazardous decomposition products include carbon and nitrogen oxides.[3]	[3]
Spills and Leaks	Use appropriate tools to put the spilled solid in a convenient waste disposal container. Avoid generating dust.[3]	[3]

Personal Protective Equipment (PPE):

- Engineering Controls: Use process enclosures or local exhaust ventilation to control airborne levels.[\[3\]](#)
- Eye/Face Protection: Wear chemical safety goggles.
- Skin Protection: Handle with impervious gloves. Wear a lab coat and other protective clothing.
- Respiratory Protection: Use a dust respirator. A self-contained breathing apparatus should be used to avoid inhalation if necessary.[\[3\]](#)

Storage and Handling:

- Keep container tightly closed and store in a dry, cool, and well-ventilated place.[\[4\]](#)
- Recommended storage temperature is between 2-8°C.[\[1\]](#)
- Keep away from heat, sources of ignition, and strong oxidizing agents.[\[3\]](#)
- Avoid formation of dust and aerosols.[\[4\]](#)

Application in Peptide Synthesis

Z-D-Tyr(Bzl)-OH is a key building block in solution-phase and solid-phase peptide synthesis (SPPS), particularly using the Z/Bzl protection strategy. The Z group is a temporary protecting group for the α -amino terminus, while the benzyl group provides semi-permanent protection for the tyrosine side chain.

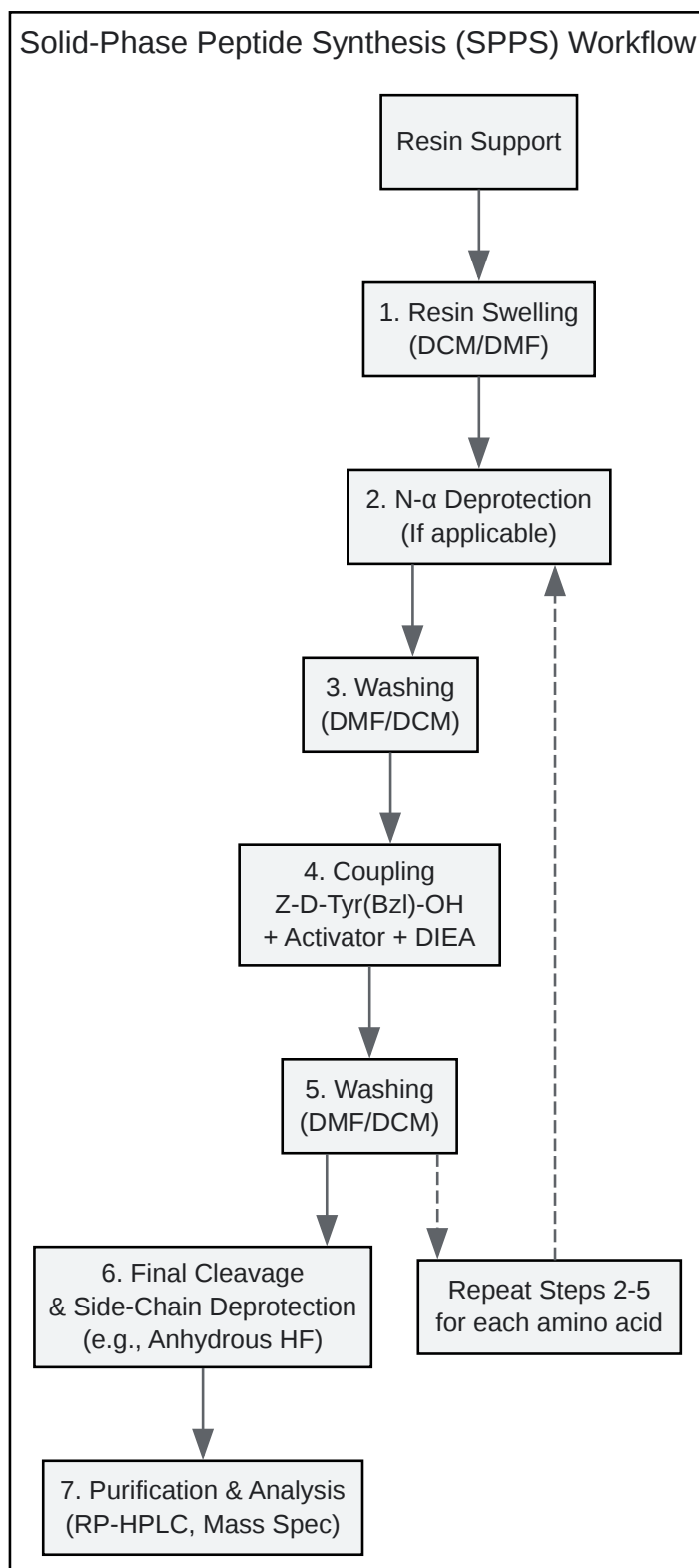
This protocol outlines a general cycle for coupling **Z-D-Tyr(Bzl)-OH** onto a resin-bound peptide chain.

- Resin Preparation:
 - Swell the resin (e.g., Merrifield or Wang resin with the N-terminus deprotected peptide) in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) for 30-60 minutes in a peptide synthesis vessel.
 - Wash the resin multiple times with the synthesis solvent.

- Amino Acid Activation:
 - In a separate vessel, dissolve **Z-D-Tyr(Bzl)-OH** (2-4 equivalents relative to resin substitution) and an activating agent such as HOBt/HBTU (2-4 equivalents) in DMF.
 - Add a base, typically Diisopropylethylamine (DIEA) (4-8 equivalents), to the solution.
 - Allow the mixture to pre-activate for 5-10 minutes.
- Coupling Reaction:
 - Add the activated amino acid solution to the swollen resin.
 - Agitate the mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a qualitative method like the Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative test (yellow beads) indicates complete coupling.
- Washing:
 - After the coupling is complete, drain the reaction vessel.
 - Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
- Deprotection of the Z-Group (for subsequent coupling):
 - The Z-group is stable to the mild acids used for Boc-group removal (like TFA) and the mild bases for Fmoc-group removal (like piperidine).
 - Cleavage of the Z-group is typically achieved by catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst) or with strong acids like HBr in acetic acid. This step is usually performed in solution-phase synthesis or at the end of SPPS.
- Final Cleavage and Deprotection:
 - At the completion of the peptide sequence, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl group on tyrosine) are removed

simultaneously.

- For the Z/Bzl strategy, this is often accomplished using strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). Scavengers (e.g., anisole, thioanisole) must be added to prevent side reactions.



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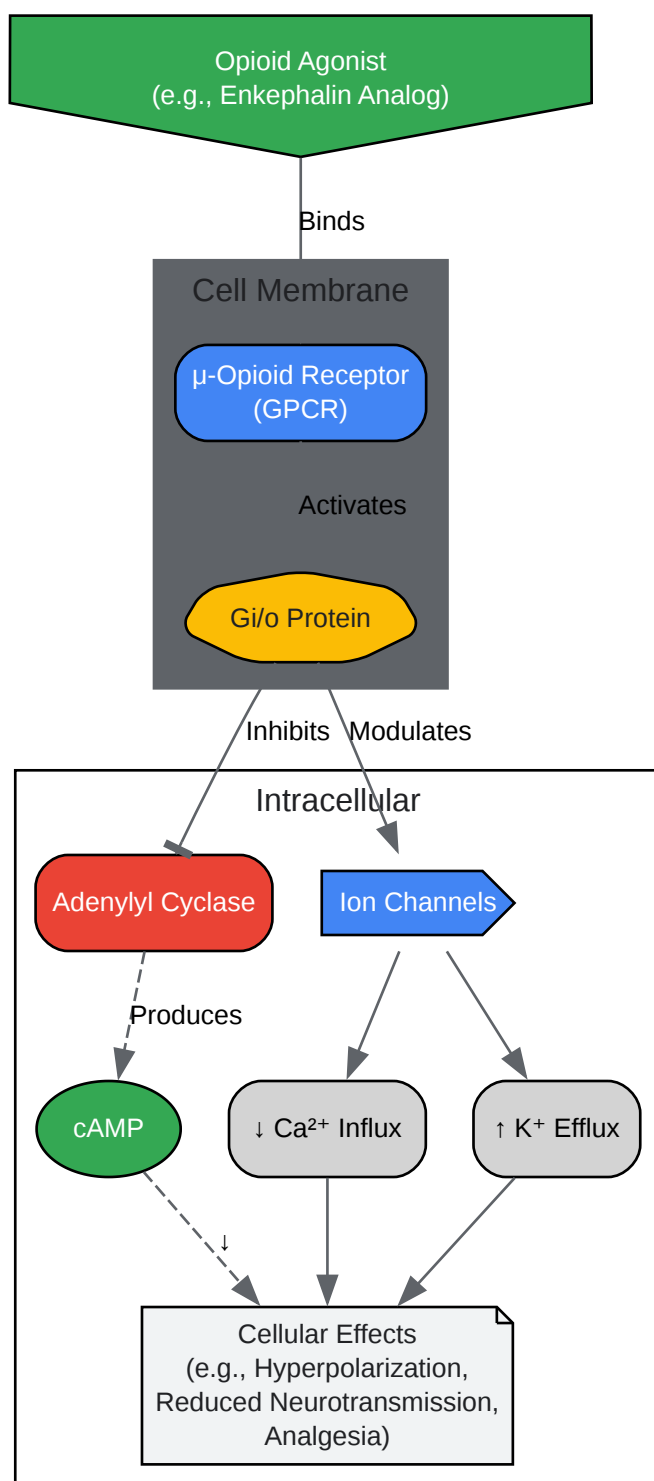
Workflow for Solid-Phase Peptide Synthesis (SPPS).

Role in Drug Development & Signaling Pathways

Protected D-amino acids like **Z-D-Tyr(Bzl)-OH** are critical in drug discovery for synthesizing peptide-based therapeutics with enhanced stability. Peptides containing D-amino acids are more resistant to enzymatic degradation by proteases in the body, leading to a longer biological half-life.

A key application is in the synthesis of analogs of neuropeptides, such as enkephalins, which are endogenous ligands for opioid receptors. These receptors are G-protein coupled receptors (GPCRs) involved in pain modulation. Introducing a D-amino acid can create potent and stable agonists or antagonists for these receptors.

The binding of an opioid agonist (e.g., an enkephalin analog synthesized using **Z-D-Tyr(Bzl)-OH**) to its receptor (e.g., the μ -opioid receptor) initiates a signaling cascade that leads to an analgesic effect.



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Opioid Receptor (GPCR) Signaling Pathway.

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